Zolasartan

Übersicht

Beschreibung

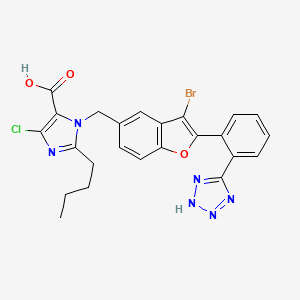

Zolasartan ist ein Mitglied der Klasse der 1-Benzofurane, genauer gesagt ein 3-Brom-1-Benzofuran, das an Position 2 durch eine 2-(1H-Tetrazol-5-yl)phenylgruppe und an Position 5 durch eine (2-Butyl-5-Carboxy-4-Chlor-1H-Imidazol-1-yl)methylgruppe substituiert ist . Es wirkt als Angiotensin-II-Rezeptor-Typ-1-Antagonist und wurde ursprünglich zur Behandlung von Bluthochdruck entwickelt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die letzten Schritte beinhalten die Anbindung des Imidazolrings und der Butylgruppe .

Industrielle Produktionsmethoden: Die industrielle Produktion von Zolasartan beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Kontrolle der Temperatur, des Drucks und den Einsatz spezifischer Katalysatoren, um die Reaktionen zu erleichtern .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Benzofuranring.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Brom- und Chlorpositionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenaustauschreaktionen verwenden oft Reagenzien wie Natriumiodid in Aceton.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Zolasartan has been primarily studied for its efficacy in treating hypertension. Clinical trials have demonstrated its ability to lower blood pressure effectively when compared to other ARBs. For instance, a study showed that this compound significantly reduced both systolic and diastolic blood pressure in patients with essential hypertension.

Cardiovascular Protection

Research indicates that this compound may offer protective benefits against cardiovascular events. Its use has been associated with improvements in endothelial function and reductions in arterial stiffness, which are critical factors in cardiovascular health.

Metabolic Syndrome

Emerging studies suggest that this compound may play a role in managing metabolic syndrome. Its insulin-sensitizing effects have been observed in animal models, indicating potential benefits for patients with insulin resistance and obesity-related conditions.

Comparative Analysis with Other ARBs

The following table summarizes the comparative effects of this compound with other commonly used ARBs:

| Compound | Mechanism of Action | Efficacy in Hypertension | Additional Benefits |

|---|---|---|---|

| This compound | AT1 receptor blocker | High | Cardiovascular protection, insulin sensitivity |

| Losartan | AT1 receptor blocker | Moderate | Renal protective effects |

| Valsartan | AT1 receptor blocker | High | Reduced hospitalization for heart failure |

| Irbesartan | AT1 receptor blocker | Moderate | Beneficial for diabetic nephropathy |

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients showed that this compound effectively lowered blood pressure while maintaining a favorable safety profile. The study included 120 participants aged over 65, demonstrating significant reductions in both systolic and diastolic pressures after 12 weeks of treatment.

Case Study 2: Impact on Left Ventricular Hypertrophy

Another study focused on patients with left ventricular hypertrophy (LVH) found that this compound not only reduced blood pressure but also led to a decrease in left ventricular mass over six months. This finding suggests potential benefits beyond mere blood pressure control, highlighting its role in cardiac remodeling.

Wirkmechanismus

Zolasartan exerts its effects by selectively binding to the angiotensin II receptor type 1, thereby blocking the action of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and ultimately a decrease in blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system .

Vergleich Mit ähnlichen Verbindungen

- Losartan

- Valsartan

- Irbesartan

- Candesartan

- Telmisartan

Comparison: Zolasartan is unique due to its specific chemical structure, which includes a bromobenzofuran moiety. This structural feature contributes to its high affinity for the angiotensin II receptor type 1 . Compared to other similar compounds, this compound exhibits a longer duration of action and a different binding profile .

Biologische Aktivität

Zolasartan is a novel angiotensin II receptor antagonist (ARA) that has garnered attention for its potential applications in treating hypertension and other cardiovascular conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and recent research findings.

This compound functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1). By blocking this receptor, this compound inhibits the effects of angiotensin II, a potent vasoconstrictor that plays a critical role in regulating blood pressure and fluid balance. This blockade leads to vasodilation, reduced aldosterone secretion, and decreased sodium retention, ultimately resulting in lower blood pressure levels.

Efficacy and Clinical Applications

Research indicates that this compound exhibits long-lasting antihypertensive effects in laboratory settings. In animal models, it has been shown to effectively reduce blood pressure without significant adverse effects . The compound's efficacy is comparable to other ARBs, such as losartan and candesartan, but with unique properties that may enhance its therapeutic profile.

Comparative Efficacy Table

| Compound | Mechanism of Action | Efficacy in Hypertension | Additional Effects |

|---|---|---|---|

| This compound | AT1 receptor antagonist | Significant reduction | Potential metabolic benefits |

| Losartan | AT1 receptor antagonist | Significant reduction | Metabolic syndrome management |

| Candesartan | AT1 receptor antagonist | Significant reduction | Improved renal function |

Research Findings

Recent studies have explored the broader implications of this compound beyond hypertension management. Notably, it has been investigated for its potential antiviral properties against SARS-CoV-2. A study demonstrated that this compound and other ARBs could reduce COVID-19 morbidity by modulating angiotensin-converting enzyme 2 (ACE2) activity .

Case Study: Antiviral Activity Against SARS-CoV-2

- Objective : Evaluate the antiviral effects of this compound compared to nirmatrelvir.

- Methodology : Surface plasmon resonance (SPR) assays were conducted alongside enzymatic studies to assess binding affinity to ACE2.

- Results : this compound exhibited a binding affinity to ACE2 similar to other ARBs, suggesting a potential role in mitigating COVID-19 outcomes through modulation of the renin-angiotensin system.

- : The findings indicate that this compound may offer dual benefits as an antihypertensive agent and a supportive treatment in viral infections.

Summary of Biological Activities

This compound's biological activities extend beyond its primary role as an antihypertensive agent:

- Antihypertensive Effects : Effectively lowers blood pressure by blocking AT1 receptors.

- Metabolic Impact : Potentially beneficial in managing metabolic syndrome due to its influence on insulin sensitivity and lipid metabolism .

- Antiviral Properties : Emerging evidence suggests efficacy against SARS-CoV-2 by interacting with ACE2, highlighting its relevance in current health crises .

Eigenschaften

CAS-Nummer |

145781-32-4 |

|---|---|

Molekularformel |

C24H20BrClN6O3 |

Molekulargewicht |

555.8 g/mol |

IUPAC-Name |

3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |

InChI |

InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31) |

InChI-Schlüssel |

FIKYECRHLXONOX-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |

Kanonische SMILES |

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |

Aussehen |

White to off-white crystalline powder. |

Key on ui other cas no. |

145781-32-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid GR 117289 GR 117289X GR-117289 GR-117289X GR117289 GR117289X |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.